molecular formula C28H25FN4O6S B11082423 Ethyl 4-(4-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-{[(4-methoxyphenyl)carbonyl]amino}-5-oxo-2-thioxoimidazolidin-1-yl)benzoate

Ethyl 4-(4-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-{[(4-methoxyphenyl)carbonyl]amino}-5-oxo-2-thioxoimidazolidin-1-yl)benzoate

Cat. No.: B11082423
M. Wt: 564.6 g/mol
InChI Key: KDNLAPHWHADQEB-UHFFFAOYSA-N
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Description

Ethyl 4-(4-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-{[(4-methoxyphenyl)carbonyl]amino}-5-oxo-2-thioxoimidazolidin-1-yl)benzoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a combination of fluorophenyl, methoxyphenyl, and thioxoimidazolidinyl groups. It is of particular interest due to its potential biological activities and its role in the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-{[(4-methoxyphenyl)carbonyl]amino}-5-oxo-2-thioxoimidazolidin-1-yl)benzoate involves multiple steps. The initial step typically involves the reaction of 4-fluorobenzaldehyde with ethylamine to form 2-(4-fluorophenyl)ethylamine. This intermediate is then reacted with formaldehyde to form the desired compound. The reaction conditions often require the use of solvents such as ethanol and catalysts to facilitate the formation of the final product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and solvents. The use of green chemistry principles, such as solvent recycling and waste reduction, is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-{[(4-methoxyphenyl)carbonyl]amino}-5-oxo-2-thioxoimidazolidin-1-yl)benzoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and the presence of suitable leaving groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

Ethyl 4-(4-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-{[(4-methoxyphenyl)carbonyl]amino}-5-oxo-2-thioxoimidazolidin-1-yl)benzoate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications in the treatment of diseases such as cancer and metabolic disorders.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized compounds.

Mechanism of Action

The mechanism of action of Ethyl 4-(4-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-{[(4-methoxyphenyl)carbonyl]amino}-5-oxo-2-thioxoimidazolidin-1-yl)benzoate involves the inhibition of specific enzymes and pathways involved in disease development and progression. It has been shown to inhibit the activity of histone deacetylases (HDACs), which play a critical role in the regulation of gene expression. Additionally, this compound can inhibit specific signaling pathways, including the PI3K/AKT and NF-κB pathways, which are involved in inflammation and cancer development.

Comparison with Similar Compounds

Ethyl 4-(4-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-{[(4-methoxyphenyl)carbonyl]amino}-5-oxo-2-thioxoimidazolidin-1-yl)benzoate can be compared with other similar compounds, such as:

    4-({[2-(4-Fluorophenyl)ethyl]amino}methyl)benzoic acid: This compound shares a similar fluorophenyl group and has been studied for its potential therapeutic applications.

    2-Aminothiazole-based compounds: These compounds are known for their wide range of biological activities, including anticancer, antioxidant, antimicrobial, and anti-inflammatory properties.

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its diverse biological activities and potential therapeutic applications.

Properties

Molecular Formula

C28H25FN4O6S

Molecular Weight

564.6 g/mol

IUPAC Name

ethyl 4-[4-[2-(4-fluoroanilino)-2-oxoethyl]-3-[(4-methoxybenzoyl)amino]-5-oxo-2-sulfanylideneimidazolidin-1-yl]benzoate

InChI

InChI=1S/C28H25FN4O6S/c1-3-39-27(37)18-4-12-21(13-5-18)32-26(36)23(16-24(34)30-20-10-8-19(29)9-11-20)33(28(32)40)31-25(35)17-6-14-22(38-2)15-7-17/h4-15,23H,3,16H2,1-2H3,(H,30,34)(H,31,35)

InChI Key

KDNLAPHWHADQEB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)C(N(C2=S)NC(=O)C3=CC=C(C=C3)OC)CC(=O)NC4=CC=C(C=C4)F

Origin of Product

United States

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